3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methyl group, and a prop-2-enoic acid moiety. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid typically involves multicomponent reactions. This process often requires specific reagents and conditions, such as the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign solvents and catalyst-free approaches is often preferred to ensure operational simplicity and a clean reaction profile . Multicomponent reactions are particularly advantageous in industrial settings due to their high atom economy, minimal time and cost requirements, and straightforward experimental procedures .
Chemical Reactions Analysis
Types of Reactions
3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid include other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Minodronic Acid: Used to treat osteoporosis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
3-[7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13N3O4/c1-11-7-8-19-14(5-6-16(21)22)17(18-15(19)9-11)12-3-2-4-13(10-12)20(23)24/h2-10H,1H3,(H,21,22) |
InChI Key |
XXQSKAYULZKBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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